molecular formula C19H21N3O3 B249276 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone

2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone

Cat. No. B249276
M. Wt: 339.4 g/mol
InChI Key: PTAQUBHCSHJHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MEAB and is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of MEAB is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. MEAB has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It also inhibits the activity of STAT3, a protein that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MEAB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as COX-2 and STAT3. MEAB has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using MEAB in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using MEAB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MEAB. One of the areas of research is the development of more efficient synthesis methods to increase the yield of MEAB. Another area of research is the investigation of the mechanism of action of MEAB, which is not fully understood. Further research is also needed to determine the optimal dosage and administration route of MEAB for therapeutic applications. Additionally, the potential side effects of MEAB need to be investigated to ensure its safety for human use.
Conclusion:
In conclusion, 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. MEAB has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of MEAB and its potential therapeutic applications.

Synthesis Methods

The synthesis of MEAB involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-aminomethyl-1-methylbenzimidazole in the presence of sodium hydride and 2-methoxyethyl chloride. The reaction takes place in anhydrous conditions and produces MEAB as a white crystalline solid.

Scientific Research Applications

MEAB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. MEAB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to suppress the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C19H21N3O3/c1-24-12-11-20-19-21-16-5-3-4-6-17(16)22(19)13-18(23)14-7-9-15(25-2)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,21)

InChI Key

PTAQUBHCSHJHTM-UHFFFAOYSA-N

SMILES

COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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